Ethyl 4-hydroxycyclohexanecarboxylate
CAS No.: 75877-66-6
Cat. No.: VC7017162
Molecular Formula: C7H11O3
Molecular Weight: 143.163
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75877-66-6 |
---|---|
Molecular Formula | C7H11O3 |
Molecular Weight | 143.163 |
IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | HCFRWBBJISAZNK-OLQVQODUSA-M |
SMILES | CCOC(=O)C1CCC(CC1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
Ethyl 4-hydroxycyclohexanecarboxylate consists of a cyclohexane ring substituted at the 4-position with a hydroxyl (-OH) group and a carboxylate ester (-COOEt) moiety. The compound’s stereoisomerism arises from the spatial arrangement of these substituents, yielding cis (hydroxyl and ester groups on the same face) and trans (opposite faces) configurations . This stereochemical diversity impacts its solubility, reactivity, and interactions in synthetic pathways.
Table 1: Key Identifiers of Ethyl 4-Hydroxycyclohexanecarboxylate
Property | Value | Source |
---|---|---|
CAS Number | 17159-80-7 | |
IUPAC Name | 4-Hydroxycyclohexane-1-carboxylic acid ethyl ester | |
Molecular Formula | ||
InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | |
UNII Identifier | R7LV2TYU78, DYE45Z9SRP |
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
The compound exhibits a boiling point of 127–134 °C at 0.1 mmHg and a density of 1.068 g/mL at 25°C . Its refractive index () and flash point (>230 °F) underscore its stability under standard laboratory conditions . Notably, it is immiscible with water but soluble in organic solvents, a trait critical for its use in non-aqueous reaction systems .
Table 2: Physical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 127–134 °C | 0.1 mmHg | |
Density | 1.068 g/mL | 25°C | |
Flash Point | >230 °F | -- | |
Water Solubility | Immiscible | 25°C | |
Vapor Pressure | 0.00322 mmHg | 25°C |
Spectroscopic and Computational Data
The compound’s is predicted to be 14.98 ± 0.40, reflecting the weak acidity of its hydroxyl group . Computational analyses, including molecular dynamics simulations, highlight its conformational flexibility, which is influenced by the cyclohexane ring’s chair-to-boat transitions .
Synthesis and Production
Historical and Contemporary Methods
The seminal synthesis route, reported in 1965, involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol under acid catalysis . Modern adaptations employ green chemistry principles, such as microwave-assisted esterification, to enhance yield and reduce reaction time .
Reaction Scheme:
Industrial-Scale Production
Industrial batches prioritize cost efficiency and scalability. A typical protocol involves:
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Acid Activation: Sulfuric acid catalyzes the esterification at 80–100°C.
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Distillation: Removal of water via azeotropic distillation shifts equilibrium toward product formation .
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Purification: Fractional distillation under reduced pressure isolates the ester (purity ≥97–99%) .
Applications in Pharmaceutical and Chemical Industries
Intermediate in Drug Synthesis
The compound’s hydroxyl and ester groups serve as handles for further functionalization. It is a precursor in synthesizing:
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Anti-inflammatory Agents: Derivatives with modified ester groups show COX-2 inhibition .
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Chiral Auxiliaries: Its stereoisomers facilitate asymmetric synthesis of enantiopure pharmaceuticals .
Specialty Chemicals
In agrochemicals, it intermediates herbicides targeting acetyl-CoA carboxylase . Its thermal stability also makes it suitable for polymer cross-linking agents .
Aspect | Recommendation | Source |
---|---|---|
Storage | Sealed, dry containers at room temperature | |
Personal Protective Equipment | Gloves, goggles; avoid inhalation | |
Disposal | Incineration or approved waste facilities |
Recent Advances and Future Directions
Stereoselective Synthesis
Recent efforts focus on enzymatic resolution to isolate cis and trans isomers, enhancing their utility in enantioselective catalysis .
Sustainable Production
Microwave and flow chemistry techniques are being optimized to reduce energy consumption and waste generation .
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